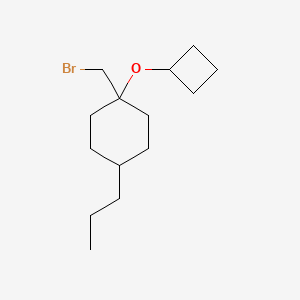
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclobutoxy ring, which is further connected to a propyl-substituted cyclohexane ring
Méthodes De Préparation
The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane typically involves multiple steps, starting with the preparation of the cyclobutoxy and cyclohexane rings. One common method involves the bromination of a precursor compound using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide . The reaction is carried out in a solvent like carbon tetrachloride (CCl4) under reflux conditions. Industrial production methods may involve similar steps but are optimized for larger scale synthesis, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions, to form alcohols.
Oxidation Reactions: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce functional groups such as carboxylic acids.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4), leading to the formation of corresponding hydrocarbons.
Applications De Recherche Scientifique
1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane finds applications in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane involves its interaction with molecular targets through its bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the modification of molecular structures. The pathways involved may include the activation of specific enzymes or receptors, depending on the context of its application .
Comparaison Avec Des Composés Similaires
Similar compounds to 1-(Bromomethyl)-1-cyclobutoxy-4-propylcyclohexane include:
Benzyl Bromide: Known for its use in organic synthesis and as an alkylating agent.
Bromomethyl Acetate: Used in the preparation of optically active compounds and as a reagent in organic reactions.
1-(Bromomethyl)naphthalene: Employed as an intermediate in pharmaceutical synthesis.
Propriétés
Formule moléculaire |
C14H25BrO |
|---|---|
Poids moléculaire |
289.25 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-cyclobutyloxy-4-propylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-2-4-12-7-9-14(11-15,10-8-12)16-13-5-3-6-13/h12-13H,2-11H2,1H3 |
Clé InChI |
RWYLTNQOHNOEIH-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(CC1)(CBr)OC2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




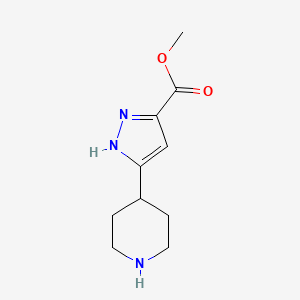

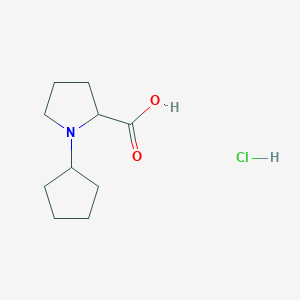
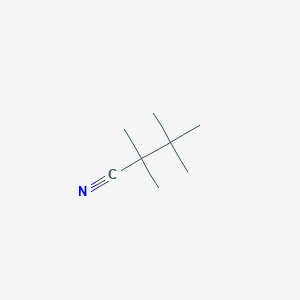
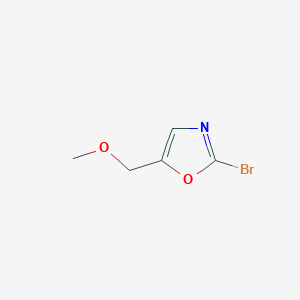
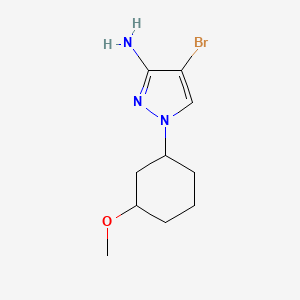



![2-{12-Phenyl-4,6-dioxa-10,12-diazatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8,10-tetraen-11-yl}ethan-1-aminedihydrochloride](/img/structure/B15312075.png)
![9-(Methylimino)-1-oxa-9l6-thia-4-azaspiro[5.5]undecane 9-oxide](/img/structure/B15312090.png)

